molecular formula C13H17N3O3 B13694993 2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13694993
M. Wt: 263.29 g/mol
InChI Key: VYCWYFUNIDMLKY-UHFFFAOYSA-N
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Description

2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. The compound is characterized by the presence of a Boc-protected amino group and a methyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Methyl iodide (CH3I), sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then interact with enzymes or receptors. The pyrrolo[3,4-b]pyridine core may engage in π-π stacking interactions or hydrogen bonding with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-pyrazolo[4,3-b]pyridine: This compound shares a similar pyridine core but differs in the presence of a pyrazole ring.

    Imidazo[4,5-b]pyridine: Another heterocyclic compound with a similar core structure but containing an imidazole ring.

Uniqueness

2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of the Boc-protected amino group and the specific arrangement of the pyrrolo[3,4-b]pyridine core. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl N-(6-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)15-10-6-5-8-9(14-10)7-16(4)11(8)17/h5-6H,7H2,1-4H3,(H,14,15,18)

InChI Key

VYCWYFUNIDMLKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=O)N(C2)C

Origin of Product

United States

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